1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride

Description

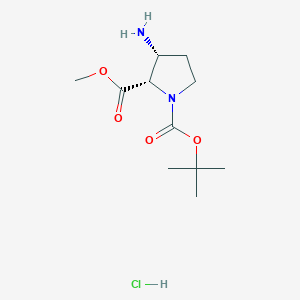

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a methyl ester at position 2, and an amino group at position 3 with (2S,3R) stereochemistry. Its hydrochloride salt enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors. The stereochemical configuration is critical for binding affinity in drug targets, such as viral enzymes or receptors .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVYNKDPLQEJHJ-WLYNEOFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological actions, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₁H₁₉N₁O₄·HCl

- Molecular Weight : 229.27 g/mol

- CAS Number : 145681-01-2

The molecular structure features a pyrrolidine ring with two carboxylate groups and an amino group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system .

Biological Effects

This compound has been studied for various biological effects:

- Neuroprotective Effects : Studies have shown that this compound can exhibit neuroprotective properties in models of neurodegeneration.

- Anticonvulsant Activity : Preliminary data suggest potential anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications in the tert-butyl and carboxylate groups can significantly influence its pharmacological profile. For instance:

| Modification | Effect on Activity |

|---|---|

| Increased hydrophobicity | Enhanced blood-brain barrier permeability |

| Altered amino group | Changes in receptor affinity |

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on Neuroprotection : A study demonstrated that compounds structurally related to this pyrrolidine derivative could protect neuronal cells from oxidative stress-induced apoptosis .

- Anticonvulsant Screening : In a screening for anticonvulsant activity, derivatives of pyrrolidine compounds showed promise in reducing seizure frequency in animal models .

Comparison with Similar Compounds

Structural Analogues with Hydroxyl Substitution

- 1-tert-Butyl 2-Methyl (2S,3S)-3-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS: 130966-46-0) Key Difference: The hydroxyl group at position 3 (3S configuration) replaces the amino group. Impact: Reduced nucleophilicity compared to the amino derivative, limiting its utility in forming amide bonds. The hydroxyl group may participate in hydrogen bonding but requires activation for further functionalization .

- 1-tert-Butyl 2-Methyl (2S,3R)-3-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS: 757961-41-4) Key Difference: 3R-hydroxyl configuration instead of 3R-amino. This compound is more suited for esterification or glycosylation reactions .

Analogues with Varying Amino Group Positions

- 1-tert-Butyl 2-Methyl (2S,4S)-4-Amino-1,2-Pyrrolidinedicarboxylate Hydrochloride () Key Difference: Amino group at position 4 (4S configuration) instead of position 3. Impact: Altered spatial arrangement modifies hydrogen-bonding patterns and substrate recognition. This derivative may exhibit distinct pharmacokinetic properties in drug candidates .

Benzyl-Substituted Analogues

- (2S,4S)-1-Benzyl 2-Methyl 4-Aminopyrrolidine-1,2-Dicarboxylate Hydrochloride (CAS: MFCD06804628) Key Differences:

- Benzyl group replaces tert-butyl at position 1.

- Amino group at position 4 (4S configuration). Impact:

- Lipophilicity : The benzyl group increases lipophilicity (logP ~1.5 vs. tert-butyl’s ~0.8), enhancing membrane permeability.

- Stability: Benzyl esters are more labile under hydrogenolysis conditions, enabling selective deprotection in multi-step syntheses .

Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Functional Implications

- Steric Effects : The tert-butyl group in the target compound provides steric shielding, reducing undesired side reactions during acylations .

- Amino vs. Hydroxyl Reactivity: The 3R-amino group enables direct coupling with carboxylic acids, whereas hydroxyl analogues require activation (e.g., Mitsunobu conditions) for similar transformations .

- Stereochemical Influence : (2S,3R) configuration in the target compound has shown 10-fold higher inhibitory activity against HCV NS3 protease compared to (2S,4S) analogues in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.